Home > Products > Screening Compounds P78986 > Buspirone open ring
Buspirone open ring - 257877-43-3

Buspirone open ring

Catalog Number: EVT-1670990
CAS Number: 257877-43-3
Molecular Formula: C21H33N5O3
Molecular Weight: 403.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Buspirone open ring, also known as Buspirone, is a medication primarily used for the treatment of anxiety disorders. It belongs to the azaspirodecanedione drug class and is distinct from other anxiolytics due to its unique pharmacological profile. Unlike benzodiazepines, Buspirone does not exhibit sedative, hypnotic, or muscle-relaxant properties, making it a preferred option for patients requiring anxiolytic treatment without the associated risks of sedation or dependency .

Source and Classification

Buspirone was first synthesized in 1968 and patented in 1975, receiving FDA approval in 1986. It is classified as a small molecule and has been utilized in clinical settings for generalized anxiety disorder and as an adjunctive treatment for depression . The compound's chemical structure is defined by its IUPAC name: 8-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione, with a molecular formula of C21H31N5O2C_{21}H_{31}N_{5}O_{2} .

Synthesis Analysis

Methods and Technical Details

The synthesis of Buspirone has evolved over the years, with various methods reported in scientific literature. A notable method involves the continuous flow preparation of Buspirone through direct alkylation of 1-(pyrimidin-2-yl)piperazine. This process includes several key steps:

  1. Alkylation: The initial step involves the alkylation of 1-(pyrimidin-2-yl)piperazine with a suitable alkyl halide.
  2. Carbonylation: Following alkylation, the compound undergoes carbonylation using methyl magnesium bromide and carbon dioxide to form an intermediate.
  3. Cyclization: The intermediate is treated with p-toluenesulfonic acid to yield an unsaturated lactone, which is then hydrogenated over palladium on carbon to produce the desired spirocyclic compound .

In another approach reported in 2008, the synthesis begins with cyclopentanone and involves several steps including condensation, acidic hydrolysis, and alkylation to achieve Buspirone in high yields .

Molecular Structure Analysis

Structure and Data

The molecular structure of Buspirone features a complex arrangement that includes a spirocyclic framework. The compound's average molecular weight is approximately 385.50 g/mol, with a monoisotopic mass of 385.25 g/mol. Key structural identifiers include:

  • Chemical Formula: C21H31N5O2C_{21}H_{31}N_{5}O_{2}
  • CAS Number: 36505-84-7
  • InChI Key: QWCRAEMEVRGPNT-UHFFFAOYSA-N
  • SMILES Representation: O=C1CC2(CCCC2)CC(=O)N1CCCCN1CCN(CC1)C1=NC=CC=N1 .

The spirocyclic nature of Buspirone contributes significantly to its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Buspirone undergoes various chemical reactions that are crucial for its synthesis and degradation. Key reactions include:

  • Hydrogenation: This process is essential for converting unsaturated intermediates into saturated compounds during synthesis.
  • Cyclization: Cyclization reactions are pivotal in forming the spirocyclic structure from linear precursors.
  • Oxidation: Certain synthetic routes involve oxidation steps that modify alcohol functionalities to ketones or other derivatives necessary for further transformations .

These reactions highlight the complexity involved in synthesizing Buspirone and its analogs.

Mechanism of Action

Process and Data

Buspirone acts primarily as a partial agonist at serotonin 5-hydroxytryptamine receptor 1A (5-HT_1A) and as an antagonist at dopamine D(2) receptors. This dual action mechanism contributes to its anxiolytic effects without the sedative properties commonly associated with other anxiolytics:

  1. Serotonin Modulation: By activating serotonin receptors, Buspirone enhances serotonergic neurotransmission, which plays a critical role in mood regulation.
  2. Dopamine Antagonism: The antagonistic effect on dopamine receptors may help mitigate anxiety symptoms without inducing sedation or euphoria .

This mechanism underpins its therapeutic use in treating anxiety disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Buspirone exhibits several notable physical and chemical properties:

  • Appearance: Off-white solid
  • Odor: Odorless
  • Solubility: Soluble in methanol and dimethyl sulfoxide
  • Melting Point: Not available
  • pH: Basic environment preferred for stability .

These properties are critical for formulation development and determining appropriate storage conditions.

Applications

Scientific Uses

Buspirone is primarily used in clinical settings for:

  • Anxiety Disorders: Effective for generalized anxiety disorder as a first-line treatment option.
  • Depression Treatment: Often used as an adjunct therapy when selective serotonin reuptake inhibitors are insufficient.
  • Research Applications: Investigated for potential neuroprotective effects and cognitive enhancement when combined with other agents like melatonin .

The versatility of Buspirone makes it an important compound in both therapeutic applications and ongoing research endeavors.

Synthesis and Structural Elucidation of Buspirone Open Ring

Synthetic Methodologies for Azaspirodecane-Dione Derivatives

The azaspirodecane-dione core, a defining structural feature of buspirone, serves as the synthetic precursor to its open-ring derivatives. This spirocyclic scaffold is typically constructed via intramolecular Dieckmann condensation or ring-closing metathesis, with the former being predominant in industrial-scale syntheses. The dione moiety's inherent reactivity, particularly the electrophilic character of the carbonyl groups, renders it susceptible to nucleophilic attack—a property exploited in open-ring formation. Hydrolytic cleavage under acidic or basic conditions represents the most direct path to buspirone open-ring compounds, yielding the corresponding dicarboxylic acid intermediates [7] [8].

Mn(III)-based oxidative methodologies have emerged as powerful tools for constructing complex spirocycles related to buspirone's core architecture. As demonstrated in model systems, oxidation of 4-acylpyrrolidine-2,3-diones with Mn(OAc)³ in the presence of alkenes facilitates a radical-mediated cascade, yielding 2-oxa-7-azaspiro[4.4]nonane-8,9-dione frameworks. This transformation proceeds through radical addition followed by oxidative cyclization, demonstrating the versatility of transition metal-mediated reactions in building structurally complex intermediates relevant to buspirone derivative synthesis [10].

A significant side-reaction during buspirone synthesis involves nucleophilic attack by the piperazine nitrogen on the C⁷ carbonyl of the azaspirodecane-dione, leading to ring opening and subsequent dimerization. This pathway gains prominence under conditions of elevated temperature, prolonged reaction times, or suboptimal stoichiometry, resulting in the formation of the bis-spiro open-ring dimeric impurity (Buspirone Open Ring Dimer, CAS 2512210-24-9) [7]. The dimer exemplifies the inherent instability of the spirodione system toward nucleophiles and underscores the necessity for precise reaction control during buspirone manufacturing.

Table 1: Synthetic Approaches to Azaspirodecane-Dione Derivatives and Open-Ring Products

Synthetic MethodKey Reagents/ConditionsPrimary ProductYield RangeKey Reference
Dieckmann CondensationNaOMe/MeOH, refluxAzaspiro[4.5]decane-7,9-dione60-75% [8]
Acidic Hydrolysis1M HCl, 60°C, 4hDicarboxylic Acid Intermediate85-92% [7]
Mn(III)-Mediated OxidationMn(OAc)₃, AcOH, 80°C, 1,1-diarylethene2-Oxa-7-azaspiro[4.4]nonane-8,9-diones65-78% [10]
Nucleophilic Ring Opening (Dimer)Thermal activation, excess piperazineBuspirone Open Ring Dimer Impurity3-12% (impurity) [7]

Alkylation Strategies for Pyrimidinylpiperazine Incorporation

The introduction of the 2-pyrimidinylpiperazine pharmacophore onto the open-chain butyl spacer represents a critical step in synthesizing buspirone open-ring analogues. This is predominantly achieved through N-alkylation reactions employing electrophilic intermediates derived from the azaspirodecane-dione core or its open-ring precursors. The most efficient route utilizes 1,4-dibromobutane as a bifunctional linker. Initial alkylation of the pyrimidinylpiperazine nitrogen with 1,4-dibromobutane generates a 4-(4-pyrimidin-2-yl-piperazin-1-yl)butyl bromide intermediate. This bromide serves as the key electrophile for subsequent coupling with the nitrogen of the open-ring dicarboxylic acid derivative or its activated esters (e.g., N-hydroxysuccinimide esters) [2] [7].

Regioselectivity during the initial alkylation is paramount. The piperazine nitrogen distal to the pyrimidine ring exhibits higher nucleophilicity due to diminished electron withdrawal, favoring monoalkylation at the desired position. This selectivity can be enhanced using sterically hindered bases like diisopropylethylamine (DIPEA) and polar aprotic solvents such as acetonitrile or DMF. The reaction typically proceeds at 50-70°C, balancing reasonable reaction rates with minimization of side products like dialkylated piperazine or quaternary ammonium salts [2].

Spacer chain length optimization studies, integral to early buspirone analogue development, revealed the critical nature of the four-carbon (n-butyl) linker. Systematic variation demonstrated that shortening the chain to three carbons or extending it to five significantly reduced dopamine D₂ receptor binding affinity and in vivo anxiolytic activity. This structure-activity relationship (SAR) underscores the geometric constraints imposed by receptor binding pockets and highlights the importance of maintaining the butyl spacer in open-ring analogues intended for biological evaluation or as reference standards [2].

Table 2: Alkylation Conditions for Pyrimidinylpiperazine Attachment to Open-Ring Intermediates

Alkylating AgentBaseSolventTemperatureTime (h)Yield (%)Regioselectivity
1,4-DibromobutaneK₂CO₃AcetonitrileReflux12-1565-70Moderate
1,4-DibromobutaneDIPEAAcetonitrile60°C8-1075-85High
4-BromobutylphthalimideCs₂CO₃DMF50°C680-88High
1-(4-Bromobutyl)-4-(pyrimidin-2-yl)piperazineEt₃NToluene80°C10-1260-68Moderate

Radiolabeled and Isotopic Modifications for Metabolic Tracking

Isotopically labeled buspirone open-ring derivatives serve as indispensable tools for elucidating complex metabolic pathways and conducting definitive pharmacokinetic studies. Buspirone-D₈ (deuterated at the eight methylene positions of the azaspirodecane-dione ring) exemplifies this approach. Synthesis involves catalytic deuteration of the corresponding unsaturated precursor or exchange using D₂O under basic conditions, followed by ring opening via controlled hydrolysis. The deuterium atoms provide a stable isotopic signature detectable via mass spectrometry, enabling precise quantification of the open-ring metabolite and its downstream products in biological matrices without compromising the compound's inherent chemical or biological properties [8].

For receptor binding studies, tritium-labeled open-ring analogues have been synthesized. This typically involves catalytic dehalogenation of a brominated precursor (e.g., brominated on the pyrimidine ring) using tritium gas (³H₂) over a palladium catalyst. The resulting high-specific-activity compounds ([³H]-ligands) allow sensitive detection and characterization of binding sites in brain tissue homogenates and cellular membranes, providing insights into the interaction of buspirone metabolites with serotonin (5-HT₁ₐ) and dopamine receptors [2].

Emerging strategies focus on synthesizing open-ring analogues tagged with positron-emitting isotopes like carbon-11 (¹¹C) or fluorine-18 (¹⁸F) for Positron Emission Tomography (PET) imaging. The most feasible approach incorporates ¹¹C at the carbonyl position of the open-ring acid moiety via reaction of the corresponding amine precursor with [¹¹C]phosgene or [¹¹C]COCl₂. While technically demanding due to the short half-life of ¹¹C (20.4 minutes), successful synthesis would enable non-invasive visualization of the distribution and kinetics of buspirone metabolites in the living brain [8].

Optimization of Reaction Conditions for High-Yield Production

Achieving high yields and purity of buspirone open-ring compounds, particularly specific impurities or reference standards like the open-ring dimer, necessitates meticulous optimization of reaction parameters:

  • Solvent Selection: Polar aprotic solvents (DMF, NMP, acetonitrile) significantly enhance the nucleophilicity of the piperazine nitrogen, promoting efficient alkylation. Conversely, hydrolysis of the spirodione to the open-ring precursor is best performed in aqueous-organic biphasic systems (e.g., THF/H₂O or dioxane/H₂O) using controlled acid or base concentrations to minimize over-degradation. For the dimerization reaction forming the open-ring dimer impurity, lower-polarity solvents like toluene or xylene are often used, though their use requires careful temperature control to prevent excessive impurity formation [7] [8].
  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) dramatically accelerate alkylation steps between hydrophilic (piperazine salts) and lipophilic (bromobutyl intermediates) components by facilitating ion transfer across the interface. In hydrolysis steps, Lewis acid catalysts like ZnCl₂ can selectively promote the cleavage of the less sterically hindered carbonyl in the azaspirodecane-dione, directing the regiochemistry of ring opening [7].
  • Temperature Control: Maintaining temperatures below 60°C during alkylation steps is crucial to suppress dimerization and dialkylation side reactions. Hydrolysis reactions, however, often require temperatures between 70-90°C for reasonable completion times. Precise thermal management via jacketed reactors or flow chemistry setups ensures reproducibility and minimizes thermal degradation pathways [4] [7].
  • Purification: Isolation of the polar open-ring derivatives often employs recrystallization from mixtures like isopropanol/water or acetonitrile/water. For complex mixtures containing closely related impurities (e.g., the open-ring dimer alongside buspirone and mono-open-ring species), preparative reverse-phase HPLC using C18 columns with buffered water/acetonitrile mobile phases provides the necessary resolution. This is critical for obtaining reference standards of pharmacopeial quality (purities >98.5%) required for analytical method validation and regulatory filings [5] [7].

Table 3: Optimization Parameters for Key Synthetic Steps in Buspirone Open-Ring Compound Synthesis

Synthetic StepCritical ParameterOptimal ConditionImpact on Yield/PurityMitigated Side Reaction
Spirodione HydrolysisAcid Concentration0.5-1.0 M HClYield: 90-95%, Purity: >95%Decarboxylation
Piperazine AlkylationSolventAnhydrous AcetonitrileYield: 85-88%, Regioselectivity: HighDialkylation
Dimer Formation (Impurity)Temperature25-40°CControlled impurity level: <0.2%Polymerization
Final Coupling (Open-Ring Acid + Alkylated Piperazine)BaseDIPEA (2.5 equiv)Yield: 82-87%, Purity: 98%+Esterification/O-Acylation
Purification (Open-Ring Dimer)ChromatographyPrep. HPLC (C18, 10mM NH₄OAc/MeCN)Purity: >99%Co-elution of mono-open-ring species

Properties

CAS Number

257877-43-3

Product Name

Buspirone open ring

IUPAC Name

2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetic acid

Molecular Formula

C21H33N5O3

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C21H33N5O3/c27-18(16-21(17-19(28)29)6-1-2-7-21)22-8-3-4-11-25-12-14-26(15-13-25)20-23-9-5-10-24-20/h5,9-10H,1-4,6-8,11-17H2,(H,22,27)(H,28,29)

InChI Key

CXFNXCYJILJTDA-UHFFFAOYSA-N

SMILES

C1CCC(C1)(CC(=O)NCCCCN2CCN(CC2)C3=NC=CC=N3)CC(=O)O

Canonical SMILES

C1CCC(C1)(CC(=O)NCCCCN2CCN(CC2)C3=NC=CC=N3)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.